

# An In-depth Technical Guide on the Thermodynamic Properties of 1,3-Diaminopropane

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## Compound of Interest

Compound Name: 1,3-Diaminopropane

Cat. No.: B046017

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**Abstract:** This technical guide provides a comprehensive overview of the key thermodynamic properties of **1,3-diaminopropane** (also known as trimethylenediamine), a versatile diamine with significant applications in chemical synthesis, materials science, and pharmaceuticals. This document consolidates essential quantitative data into structured tables for ease of reference and comparison. Furthermore, it outlines the detailed experimental protocols typically employed to determine these properties, offering valuable insights for researchers in the field. Visual diagrams are provided to illustrate fundamental thermodynamic relationships and experimental workflows, adhering to stringent visualization standards for clarity and accessibility.

## Core Thermodynamic and Physicochemical Properties

**1,3-Diaminopropane** is a colorless liquid with a characteristic fishy, ammoniacal odor.<sup>[1]</sup> It is completely miscible with water and soluble in many polar organic solvents.<sup>[1]</sup> Its fundamental physicochemical properties are crucial for its handling, application, and process design.

Table 1: Key Physicochemical Properties of **1,3-Diaminopropane**

Property	Value	Reference(s)
Molecular Formula	C <sub>3</sub> H <sub>10</sub> N <sub>2</sub>	[2]
Molar Mass	74.127 g·mol <sup>-1</sup>	[1]
Density	0.888 g/mL at 25 °C	[2][3]
Melting Point	-12 °C (261.15 K)	[1][2][3][4][5]
Boiling Point	133 - 140.1 °C (406.15 - 413.25 K)	[1][2][3][4]
Flash Point	48 - 50 °C	[4][5]
Autoignition Temperature	350 °C (623.15 K)	[3][4]
Vapor Pressure	<8 - 11.5 mmHg at 20-25 °C	[1][3][4]
Refractive Index (n <sub>20/D</sub> )	1.458	[2][3]
log P (Octanol/Water Partition Coefficient)	-1.4	[1]

## Tabulated Thermodynamic Data

The thermodynamic properties of **1,3-diaminopropane** are fundamental to understanding its behavior in chemical reactions, phase transitions, and its stability.

Table 2: Thermodynamic Properties of **1,3-Diaminopropane**

Thermodynamic Property	Symbol	Value	Units	Conditions	Reference(s)
Enthalpy of Vaporization	$\Delta_{\text{vap}}H$	$45.6 \pm 0.2$	kJ/mol	at 298.15 K	[6]
Enthalpy of Fusion	$\Delta_{\text{fus}}H$	14.14	kJ/mol	at 261.2 K	[6]
Proton Affinity	PAff	959.8	kJ/mol	Gas Phase	[7]
Gas Basicity	BasG	927.9	kJ/mol	Gas Phase	[7]

Note: Comprehensive data for standard enthalpy of formation, standard Gibbs free energy of formation, and standard molar entropy for **1,3-diaminopropane** is not readily available in the searched literature. The provided data for its isomer, 1,2-diaminopropane, includes a standard enthalpy of formation ( $\Delta_f H^\ominus_{298}$ ) of -98.2 to -97.4 kJ mol<sup>-1</sup> and a standard molar entropy ( $S^\ominus_{298}$ ) of 247.27 J K<sup>-1</sup> mol<sup>-1</sup>. [8] While not identical, these values can provide a rough estimate for **1,3-diaminopropane**.

## Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties is rooted in precise experimental methodologies. The following sections detail the protocols for key thermodynamic measurements relevant to compounds like **1,3-diaminopropane**.

### Determination of Enthalpy of Combustion and Formation

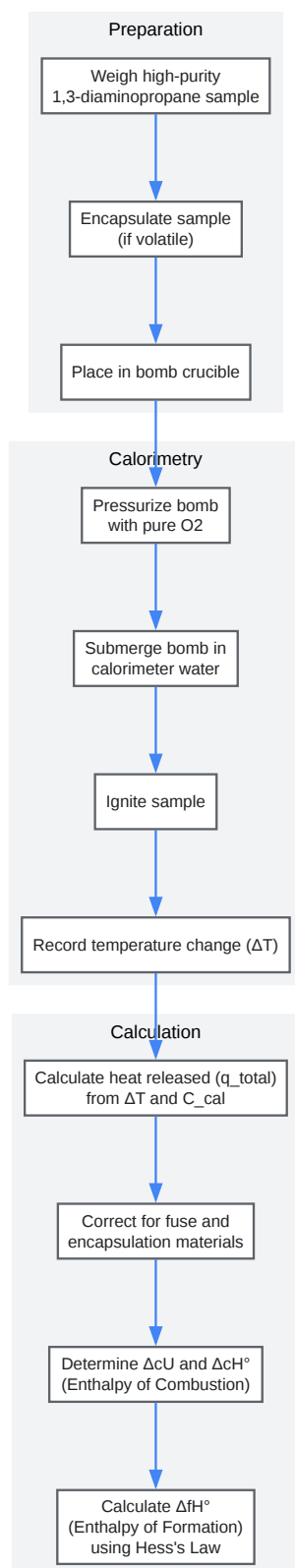
The standard enthalpy of formation ( $\Delta_f H^\ominus$ ) of an organic compound is often determined indirectly from its enthalpy of combustion ( $\Delta_c H^\ominus$ ), which is measured experimentally using calorimetry. [9][10]

#### Experimental Protocol: Bomb Calorimetry

- **Sample Preparation:** A precisely weighed sample of high-purity **1,3-diaminopropane** is placed in a crucible within a constant-volume bomb calorimeter. For volatile liquids, the

sample is typically encapsulated in a gelatin capsule or a thin polyester bag of known mass and heat of combustion.

- **Calorimeter Setup:** The bomb is filled with high-pressure (typically 30 atm) pure oxygen to ensure complete combustion. A known volume of distilled water is added to the bomb to saturate the internal atmosphere and ensure that the final water product is in the liquid state. [\[11\]](#)
- **Assembly and Immersion:** The sealed bomb is then submerged in a known mass of water in a well-insulated, stirred calorimeter vessel. The temperature of the water is monitored with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through a fuse wire. The temperature of the calorimeter system is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Calculation:**
  - The total heat released ( $q_{\text{total}}$ ) is calculated from the temperature change ( $\Delta T$ ) and the heat capacity of the calorimeter system ( $C_{\text{cal}}$ ), which is determined separately using a standard substance like benzoic acid. [\[11\]](#)
  - Corrections are made for the heat of combustion of the fuse wire and any encapsulating material.
  - The constant-volume heat of combustion ( $\Delta_c U$ ) is calculated.
  - The standard enthalpy of combustion ( $\Delta_c H^\circ$ ) is then calculated from  $\Delta_c U$  using the change in the number of moles of gas in the combustion reaction.
  - Finally, the standard enthalpy of formation ( $\Delta_f H^\circ$ ) is determined using Hess's Law, by combining the experimental  $\Delta_c H^\circ$  with the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ). [\[12\]](#)



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Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

## Determination of Enthalpy of Vaporization

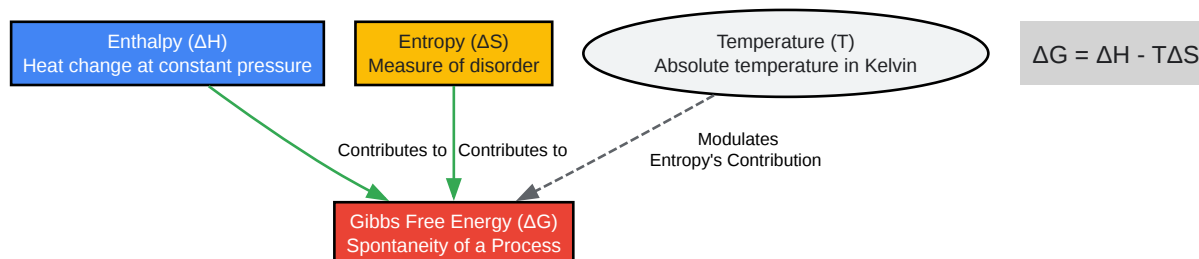
The enthalpy of vaporization ( $\Delta_{\text{vap}}H$ ) can be determined by various methods, including calorimetry and vapor pressure measurements.

Experimental Protocol: Vapor Pressure Measurement (Clausius-Clapeyron Method)

- **Apparatus:** A system capable of accurately controlling temperature and measuring the vapor pressure of the liquid sample is used. This can range from a simple isoteniscope to more sophisticated static or dynamic vapor pressure apparatus.
- **Procedure:** The liquid **1,3-diaminopropane** is placed in the apparatus, and the system is allowed to reach thermal equilibrium at a specific temperature.
- **Measurement:** The vapor pressure of the sample is measured at various temperatures over a range.
- **Data Analysis:** The Clausius-Clapeyron equation relates vapor pressure (P) and temperature (T):  $\ln(P) = -(\Delta_{\text{vap}}H / R) * (1/T) + C$  where R is the ideal gas constant and C is a constant.
- **Calculation:** A plot of  $\ln(P)$  versus  $1/T$  yields a straight line with a slope of  $-\Delta_{\text{vap}}H/R$ . The enthalpy of vaporization can be calculated from the slope of this line.

## Fundamental Thermodynamic Relationships

The core thermodynamic properties are interconnected through fundamental equations that govern the spontaneity and energy changes of chemical and physical processes.



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Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

## Conclusion

This guide provides a detailed summary of the essential thermodynamic and physicochemical properties of **1,3-diaminopropane**. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a deeper understanding of how these critical values are obtained. The visualizations serve to clarify complex workflows and fundamental principles. A comprehensive understanding of these properties is indispensable for the effective and safe application of **1,3-diaminopropane** in research, drug development, and industrial synthesis.

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